Hexachlorocyclopropane
Overview
Description
Hexachlorocyclopropane is an organochlorine compound with the molecular formula C₃Cl₆ and a molecular weight of 248.750 g/mol It is characterized by a cyclopropane ring fully substituted with chlorine atoms, making it a highly chlorinated compound
Preparation Methods
Hexachlorocyclopropane can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopropane under specific conditions. The reaction typically requires a chlorine source and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the cyclopropane ring . Industrial production methods may involve the use of high-pressure reactors and controlled temperature conditions to ensure the complete chlorination of cyclopropane.
Chemical Reactions Analysis
Hexachlorocyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include chlorine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexachlorocyclopropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce multiple chlorine atoms into organic molecules.
Biology: Researchers study its effects on biological systems to understand the impact of highly chlorinated compounds on living organisms.
Mechanism of Action
The mechanism of action of hexachlorocyclopropane involves its interaction with molecular targets and pathways within chemical reactions. Its highly chlorinated structure makes it reactive towards nucleophiles and electrophiles, allowing it to participate in various substitution and addition reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Hexachlorocyclopropane can be compared with other similar compounds, such as:
Hexachloropropene: This compound has a similar chlorinated structure but differs in its linear configuration and chemical properties.
Hexachlorobenzene: Another highly chlorinated compound, hexachlorobenzene, has a benzene ring instead of a cyclopropane ring, leading to different reactivity and applications.
This compound is unique due to its cyclopropane ring structure, which imparts distinct chemical properties and reactivity compared to other chlorinated compounds.
Properties
IUPAC Name |
1,1,2,2,3,3-hexachlorocyclopropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6/c4-1(5)2(6,7)3(1,8)9 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFQBLKYJWKKJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174687 | |
Record name | Hexachlorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-35-2 | |
Record name | Hexachlorocyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexachlorocyclopropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexachlorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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